(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is an organic compound characterized by its molecular formula and a molecular weight of approximately 209.04 g/mol. This compound features a phenyl ring substituted with two chlorine atoms and one fluorine atom, along with an ethanol functional group. It is known for its high optical purity and potential applications in various fields, including medicinal chemistry and organic synthesis.
The compound can be synthesized from 2,6-dichloro-3-fluoroacetophenone through several chemical reactions, primarily involving reduction processes. The synthesis methods often utilize sodium borohydride or catalytic hydrogenation techniques to achieve the desired product with high yield and purity .
(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is classified as a chiral alcohol due to the presence of a stereocenter in its structure. It is also categorized under halogenated organic compounds due to the presence of chlorine and fluorine substituents on the aromatic ring.
The synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol typically involves the following methods:
The reduction process generally occurs under controlled conditions to prevent oxidation and ensure high yield. For example, sodium borohydride is added in batches to a solution of the ketone at room temperature, followed by acidification to complete the reaction .
The molecular structure of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol can be represented as follows:
(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol can undergo several chemical reactions:
The oxidation reactions typically require controlled conditions to avoid overoxidation, while substitution reactions depend on the nucleophilicity of the attacking species and reaction conditions.
The mechanism of action for (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol involves its interaction with biological targets. As a ligand, it may bind to specific receptors or enzymes, modulating their activity due to the influence of its halogen substituents on binding affinity and specificity. This property makes it a candidate for further biochemical studies and potential therapeutic applications .
Relevant analytical techniques such as NMR spectroscopy confirm the structural integrity and purity of synthesized samples .
(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol has several scientific applications:
Enzymatic asymmetric reduction represents a cornerstone strategy for synthesizing enantiomerically pure (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. This chiral alcohol serves as a critical intermediate for crizotinib, an ALK/ROS1/MET inhibitor used in non-small cell lung cancer therapy. Pig Liver Esterase (PLE) mediates the enantioselective hydrolysis of racemic acetate esters, yielding the (S)-alcohol with >99% enantiomeric excess (ee) at multi-kilogram scales [6]. The reaction proceeds under mild aqueous conditions (pH 7.0–8.0, 25–30°C), avoiding the need for expensive metal catalysts. However, substrate loading remains constrained below 20 g/L due to enzyme inhibition by the hydrophobic acetophenone precursor.
Complementary to hydrolases, ketoreductases (KREDs) enable direct asymmetric reduction of the prochiral ketone, 1-(2,6-dichloro-3-fluorophenyl)ethanone. Engineered KREDs coupled with glucose dehydrogenase (GDH) for cofactor regeneration achieve 94% yield and 98% ee in a single step [3] [10]. This system utilizes NADPH recycling, lowering cofactor costs to <0.5 mol% relative to the substrate. Recent mutant KRED libraries generated via directed evolution further enhance activity toward sterically hindered aryl ketones, improving turnover frequency (TOF) by 15-fold compared to wild-type enzymes [6].
Table 1: Enzymatic Methods for Synthesizing (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol
Method | Catalyst | Yield (%) | ee (%) | Conditions |
---|---|---|---|---|
Asymmetric Hydrolysis | Pig Liver Esterase | 38.9 | >99 | Aqueous buffer, pH 7.5, 25°C |
Ketoreductase Reduction | KRED/GDH Cofactor System | 94 | 98 | Phosphate buffer, 30°C, NADPH recycling |
Mutant KRED Reduction | Evolved KRED Variant | 97 | 99.5 | 50 g/L substrate, 35°C |
Chemoenzymatic routes integrate mutant alcohol dehydrogenases (ADHs) with chemical steps to enhance stereocontrol. Recombinant ADHs expressed in E. coli exhibit superior activity toward dichloro-fluorinated acetophenones compared to wild-type enzymes. For instance, ADH from Lactobacillus brevis engineered with triple mutations (A94W/F147L/L199H) achieves 98% conversion and 99.5% ee at 100 g/L substrate loading [10]. The reaction employs isopropanol as a sacrificial cosubstrate for cofactor recycling, eliminating the need for secondary enzyme systems.
Alternative chemoenzymatic pathways leverage chemical resolution agents. Racemic alcohol, obtained via sodium borohydride reduction, undergoes esterification with N-Boc-L-proline. Diastereomeric esters are separated chromatographically, followed by hydrolysis to yield the (S)-enantiomer (29.1% yield, >99% ee) [3]. Though technically feasible, this approach suffers from low atom economy and high resolving-agent costs.
Overcoming substrate mass transfer limitations is vital for industrial scalability. Cross-linked enzyme aggregates (CLEAs) co-immobilize ADH and GDH into robust biocatalytic pellets, enabling substrate loading up to 150 g/L. CLEAs prepared with glutaraldehyde crosslinking retain 90% activity after 10 cycles and withstand 50 mM substrate concentrations—5× higher than free enzymes [10]. However, random crosslinking may obstruct active sites, reducing catalytic efficiency by 30–40% [8].
Innovative genetically encoded crosslinking addresses this limitation. Incorporating non-standard amino acids (p-azido-L-phenylalanine) at specific sites enables site-directed crosslinking using diyne linkers. This technique yields crosslinked dual enzymes (CLDEs) of ADH and GDH with preserved active sites. CLDEs achieve 76.08% yield and 99.99% ee at 200 g/L substrate loading—12× higher yield than traditional CLEAs [8]. Additionally, CLDEs exhibit pH stability (4.0–9.0) and thermal tolerance up to 50°C.
Table 2: Advanced Immobilized Biocatalyst Systems
Biocatalyst Format | Substrate Loading (g/L) | Reuse Cycles | Productivity (g/L/h) | ee (%) |
---|---|---|---|---|
ADH/GDH CLEAs | 100 | 10 | 8.5 | 98.5 |
Genetically Crosslinked CLDEs | 200 | 15 | 32.1 | 99.99 |
Co-Immobilized KRED-MOF | 250 | 20 | 18.3 | 99.0 |
Chemical and biocatalytic routes differ significantly in efficiency, cost, and environmental impact. Asymmetric hydrogenation using chiral Ir or Ru catalysts delivers high enantioselectivity without biological reagents. For example, Ir-SpiroPAP complexes facilitate hydrogenation at 40°C under 10 atm H₂ pressure, affording 100% conversion and 98.5% ee with a substrate/catalyst ratio (S/C) of 100,000:1 [4] [7]. Ruthenium-XylSkewPhos systems achieve similar performance but require expensive ligands (>$5,000/mol) [4].
Conversely, biocatalytic reductions excel in sustainability but face cofactor dependency. ADH/GDH cascades reduce the ketone using glucose as a stoichiometric reductant, generating innocuous gluconic acid. While minimizing heavy metal waste, this process demands precise control of pH and temperature to maintain enzyme stability.
Table 3: Chemical vs. Biocatalytic Reduction Economics
Parameter | Asymmetric Hydrogenation | Biocatalytic Reduction |
---|---|---|
Catalyst Cost | $300–$500/kg product | $50–$100/kg product |
Temperature | 40–80°C | 25–35°C |
Pressure | 10–50 atm H₂ | Ambient |
Turnover Number (TON) | 100,000–500,000 | 5,000–10,000 (enzyme) |
Byproducts | None | Gluconic acid |
Environmental Factor (E-factor) | 8–15 | 2–5 |
Key trade-offs emerge:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7